![molecular formula C15H11BrClN3O2S B2915900 N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide CAS No. 1376444-87-9](/img/structure/B2915900.png)
N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide
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Description
N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a specific protein known as carbonic anhydrase IX (CA IX), which plays a crucial role in cancer progression.
Scientific Research Applications
Catalytic Applications in Synthesis
Sulfonamide compounds have shown significant utility in catalysis, particularly in facilitating complex organic reactions. A study by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology is highlighted for its advantages, including the use of non-toxic materials, high yields, and clean workup procedures (Khazaei et al., 2014).
Antiviral and Antimicrobial Activities
Sulfonamide derivatives have been synthesized and evaluated for their antiviral and antimicrobial activities. Chen et al. (2010) synthesized new sulfonamide derivatives, showing some compounds possessing anti-tobacco mosaic virus activity, indicating their potential in plant protection and antiviral research (Chen et al., 2010).
Enzyme Inhibition for Therapeutic Targeting
Sulfonamides have been studied for their ability to inhibit various human carbonic anhydrase isoforms, with some derivatives showing subnanomolar/low nanomolar inhibition. These findings suggest the therapeutic potential of these compounds in targeting specific enzyme isoforms related to diseases (Abdoli et al., 2017).
Anticancer and Antiproliferative Properties
Sulfonamide derivatives have been synthesized with the aim of discovering effective antiproliferative agents. For instance, El-Gilil (2019) described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties showing significant cytotoxic activity against different human cell lines. This underscores the potential of sulfonamides in cancer treatment research (El-Gilil, 2019).
Antimicrobial and Antifungal Applications
Further demonstrating the biological activity spectrum of sulfonamide compounds, Patel et al. (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and evaluated them for antibacterial and antifungal activities. Some derivatives showed promising activities, highlighting the potential of sulfonamides in developing new antimicrobial agents (Patel et al., 2010).
properties
IUPAC Name |
N-(6-bromo-1H-benzimidazol-2-yl)-2-(2-chlorophenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O2S/c16-11-5-6-13-14(9-11)19-15(18-13)20-23(21,22)8-7-10-3-1-2-4-12(10)17/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDCAEKLBLXGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC3=C(N2)C=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide |
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